molecular formula C5H4ClNO B146418 5-Chloropyridin-3-ol CAS No. 74115-12-1

5-Chloropyridin-3-ol

Cat. No. B146418
CAS RN: 74115-12-1
M. Wt: 129.54 g/mol
InChI Key: TUIDQYRZDZRHPQ-UHFFFAOYSA-N
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Description

5-Chloropyridin-3-ol is a chlorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of applications, including their use in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and hydroxyl groups on the pyridine ring can significantly alter the chemical and physical properties of these compounds, making them valuable for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can involve various chemical reactions, including chlorination, cyclization, and hydrolysis. For instance, a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol was synthesized using a copper-catalyzed cyclization from trichloroacetyl chloride and acrylonitrile, demonstrating the complexity and precision required in synthesizing such compounds . Another example includes the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which was achieved by chlorination and aminization from a pyrazolopyrimidine precursor .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is often characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Similarly, the structure of a cocrystal involving 2-amino-5-chloropyridine was elucidated, revealing a monoclinic crystallographic system with distinct hydrogen bonding interactions .

Chemical Reactions Analysis

Chlorinated pyridines can participate in a variety of chemical reactions due to their reactive sites. The presence of amino, chloro, and hydroxyl groups allows for reactions such as hydrogen bonding, as seen in the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids, where Npyridine-H···O C and C O–H···Npyridine hydrogen bonding interactions were observed . Additionally, the reactivity of these compounds can be further explored through their interaction with other chemicals, leading to the formation of novel compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. The crystal and molecular structure, as well as the electronic properties of these compounds, can be investigated using density functional theory (DFT) calculations, which provide insights into bond lengths, bond angles, and torsion angles . The presence of chlorine atoms can increase the polarity of the molecule, which can be analyzed through Nuclear Overhauser Effect (NBO) analysis and Molecular Electrostatic Potential maps . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in fields such as nonlinear optics (NLO) .

Scientific Research Applications

Catalytic Processes

5-Chloropyridin-3-ol is utilized in selective amination reactions, as seen in studies involving palladium-catalyzed processes. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Anticancer Research

In anticancer research, derivatives of 5-Chloropyridin-3-ol have shown promise. Compounds like 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole demonstrated in vivo activity in a tumor model, indicating potential as anticancer agents (Zhang et al., 2005).

Herbicide Development

The molecule has been studied in the context of herbicides. Different chloropyridin derivatives, including those with a 3-chloro analog, have been assessed for their post-emergence and pre-emergence herbicidal effectiveness, highlighting the importance of molecular structure in their biological properties (Andrea et al., 1990).

Magnetic Properties in Molecular Solids

5-Chloropyridin-3-ol is also relevant in materials science, particularly in studying antiferromagnetic properties. For instance, CuF2(H2O)2(3-chloropyridine) exhibits long-range antiferromagnetic order, facilitated by strong intermolecular hydrogen bonds, demonstrating its utility in exploring magnetic phenomena in molecular solids (Lapidus et al., 2013).

Spectroscopy and Molecular Structure Analysis

The compound is important in the study of molecular structure and spectroscopy. Research on its microwave spectrum has provided insights into its rotational constants and molecular geometry, aiding in the understanding of molecular structures and dynamics (Brown & Matoušková, 1975).

Safety And Hazards

5-Chloropyridin-3-ol is harmful if swallowed and causes skin and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIDQYRZDZRHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225063
Record name 5-Chloropyridin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridin-3-ol

CAS RN

74115-12-1
Record name 5-Chloro-3-pyridinol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-chloropyridine
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Record name 5-Chloropyridin-3-ol
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Record name 5-chloropyridin-3-ol
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Record name 3-HYDROXY-5-CHLOROPYRIDINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927G6VJ94V
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Synthesis routes and methods

Procedure details

To a stirred mixture of crude (R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate (5.15 g, Ca. 11.28 mmol, EXAMPLE 29 Step 1) and sodium bicarbonate (2.77 g, 32.9 mmol) in dichloromethane was added m-chloroperbenzoic acid (mCPBA) (4.26 g, 24.7 mmol) at 0° C. The mixture was stirred at 0° C. for 30 min, and the mixture was warmed to room temperature during 30 min period. After being stirred at room temperature for 6 h, water was added to the mixture. The mixture was extracted with dichloromethane twice and washed with aq. sodium thiosulfate and brine. The extracts were combined and dried over sodium sulfate and concentrated in vacuo to afford an oil. The residual oil was purified by silica gel column chromatography (ethyl acetate/hexane 7:3 to ethyl acetate) to afford 2.709 g (73% from 5-chloropyridin-3-ol) of the title compound as a colorless viscous oil.
Name
(R)-tert-butyl 2-((5-chloropyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
AK Ghosh, D Shahabi, M Yadav, S Kovela, BJ Anson… - Molecules, 2021 - mdpi.com
… Commercially available (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (50 mg, 0.22 mmol) was esterified with 5-chloropyridin-3-ol (34 mg, 0.26 mmol) by following the procedure for …
Number of citations: 9 www.mdpi.com
AK Ghosh, J Raghavaiah, D Shahabi… - Journal of medicinal …, 2021 - ACS Publications
… The synthesis of active ester derivatives 9a–f containing methyl-substituted 5-chloropyridin-3-ol was achieved by a reaction of indole-4-carboxylic acids 5j and 5n with the respective …
Number of citations: 56 pubs.acs.org
AS Voisin, A Bouillon, JC Lancelot, A Lesnard, S Rault - Tetrahedron, 2006 - Elsevier
… -3-yloxy)pyridine 14 by reaction of 3,5-dibromopyridine with pyridin-3-ol and 2,6-di-(5-chloropyridin-3-yloxy)pyridine 15 by reaction of 2,6-dibromopyridine with 5-chloropyridin-3-ol with …
Number of citations: 18 www.sciencedirect.com
W Cao, CCD Cho, ZZ Geng, N Shaabani… - ACS central …, 2022 - ACS Publications
… To a solution of 5-chloropyridin-3-ol (1 mmol, 130 mg) and 1H-indole-4-carboxylic acid in anhydrous DCM, we added DMAP (0.1 mmol, 12 mg) and EDC (1.2 mmol, 230 mg). The …
Number of citations: 29 pubs.acs.org
W Cao, CCD Cho, ZZ Geng, XR Ma, R Allen… - bioRxiv, 2021 - biorxiv.org
… To a solution of 5-chloropyridin-3-ol (1 mmol, 130 mg) and 1H-indole-4-carboxylic acid in anhydrous DCM, we added DMAP (0.1 mmol, 12 mg) and EDC (1.2 mmol, 230 mg). The …
Number of citations: 6 www.biorxiv.org
JP Taygerly, LR McGee, SM Rubenstein… - Bioorganic & medicinal …, 2013 - Elsevier
… 2-Chloro-5-nitro-N-ethylbenzamide, 5-chloropyridin-3-ol and 4-iodobenzenesulfonyl chloride were combined according to the general procedure to give ligand 11 as an off-white solid, …
Number of citations: 55 www.sciencedirect.com
Y Yamamoto, Y Shizume, S Tazawa… - The Journal of Organic …, 2023 - ACS Publications
To investigate the effect of N-substituents on their reactivity and selectivity of oxidopyridinium betaines, we performed density functional theory (DFT) calculations of model …
Number of citations: 3 pubs.acs.org
K Audouze, EØ Nielsen, GM Olsen… - Journal of medicinal …, 2006 - ACS Publications
A new series of piperazines, diazepanes, diazocanes, diazabicyclononanes, and diazabicyclodecanes with affinity for the α 4 β 2 subtype of nicotinic acetylcholine receptors were …
Number of citations: 36 pubs.acs.org
S Tandel, H Zhang, N Qadri, GP Ford… - Journal of the Chemical …, 2000 - pubs.rsc.org
A facile one-step synthesis of 2-arylmethyl-6-hydroxybenzenecarbonitriles from readily available arylacetonitriles is described. The substitution pattern was verified by X-ray …
Number of citations: 6 pubs.rsc.org
X Li, Y Song - European Journal of Medicinal Chemistry, 2023 - Elsevier
Severe acute respiratory syndrome-associated coronavirus (SARS-CoV) identified in 2003 infected ∼8000 people in 26 countries with 800 deaths, which was soon contained and …
Number of citations: 10 www.sciencedirect.com

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